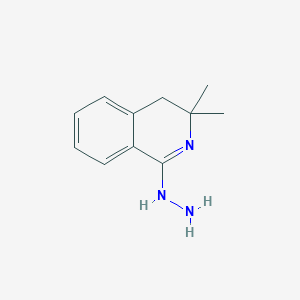

1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hidrazono-3,3-dimetil-1,2,3,4-tetrahidroisoquinolina es un derivado de la 1,2,3,4-tetrahidroisoquinolina, un compuesto conocido por su papel significativo en la síntesis de diversos productos naturales y agentes terapéuticos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-Hidrazono-3,3-dimetil-1,2,3,4-tetrahidroisoquinolina típicamente implica la reacción de 3,3-dimetil-1,2,3,4-tetrahidroisoquinolina con derivados de hidracina. Un método común incluye el uso de benzilo y diacetilo como reactivos para formar las hidrazonas correspondientes . Las condiciones de reacción a menudo implican temperaturas moderadas y la presencia de un catalizador para facilitar la formación del grupo hidrazono.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener rendimientos y pureza más altos. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía, pueden mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-Hidrazono-3,3-dimetil-1,2,3,4-tetrahidroisoquinolina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo hidrazono en un grupo amina.

Sustitución: El grupo hidrazono puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) e hidroperóxido de tert-butilo (TBHP).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de aluminio y litio (LiAlH₄) se utilizan comúnmente.

Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con el grupo hidrazono en condiciones suaves.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de tetrahidroisoquinolina sustituidos, que pueden tener propiedades biológicas y químicas significativas .

Aplicaciones Científicas De Investigación

1-Hidrazono-3,3-dimetil-1,2,3,4-tetrahidroisoquinolina tiene diversas aplicaciones en la investigación científica:

Química: Sirve como precursor para la síntesis de moléculas orgánicas complejas y productos naturales.

Biología: El compuesto se utiliza en el estudio de la inhibición enzimática y las interacciones proteicas.

Mecanismo De Acción

El mecanismo de acción de 1-Hidrazono-3,3-dimetil-1,2,3,4-tetrahidroisoquinolina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El grupo hidrazono puede formar enlaces covalentes con sitios activos de enzimas, lo que lleva a la inhibición o modulación de su actividad. Esta interacción puede afectar varias vías bioquímicas, lo que hace que el compuesto sea útil en el desarrollo de fármacos y la investigación bioquímica .

Compuestos similares:

1,2,3,4-Tetrahidroisoquinolina: El compuesto principal, conocido por su actividad biológica y su uso en la síntesis de alcaloides.

3,3-Dimetil-1,2,3,4-tetrahidroisoquinolina: Un compuesto estrechamente relacionado con características estructurales similares pero que carece del grupo hidrazono.

1-Hidrazono-1,2,3,4-tetrahidroisoquinolina: Otro derivado de hidrazono con diferentes patrones de sustitución.

Singularidad: 1-Hidrazono-3,3-dimetil-1,2,3,4-tetrahidroisoquinolina es único debido a la presencia de ambos grupos hidrazono y dimetil, que confieren reactividad química y actividad biológica distintas. Esta combinación de grupos funcionales permite aplicaciones versátiles en diversos campos, lo que la distingue de otros compuestos similares .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its biological activity and use in the synthesis of alkaloids.

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar structural features but lacking the hydrazono group.

1-Hydrazono-1,2,3,4-tetrahydroisoquinoline: Another hydrazono derivative with different substitution patterns.

Uniqueness: 1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the hydrazono and dimethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Actividad Biológica

1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 163557-60-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C11H15N3 and a molecular weight of approximately 189.26 g/mol. The compound features a hydrazone functional group which is often associated with various biological activities including anti-inflammatory and antimicrobial properties .

Structural Representation

- Molecular Structure : The compound contains a tetrahydroisoquinoline core which is known for its diverse pharmacological effects.

Pharmacological Properties

This compound exhibits several biological activities that are crucial for therapeutic applications:

- Antioxidant Activity : Studies have indicated that compounds with a tetrahydroisoquinoline structure can exhibit antioxidant properties. This activity is essential in preventing oxidative stress-related damage in cells .

- Antimicrobial Effects : Preliminary research suggests that this compound may possess antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of certain Gram-positive and Gram-negative bacteria .

- Cytotoxic Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. This cytotoxic effect is attributed to the compound's ability to disrupt cellular processes critical for cancer cell survival .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, the following pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- Modulation of Signaling Pathways : It is hypothesized that this compound can modulate key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation .

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Study 2: Cytotoxic Effects on Cancer Cells

In another study assessing the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), it was found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These findings suggest a promising potential for this compound in cancer therapy.

Propiedades

Fórmula molecular |

C11H15N3 |

|---|---|

Peso molecular |

189.26 g/mol |

Nombre IUPAC |

(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazine |

InChI |

InChI=1S/C11H15N3/c1-11(2)7-8-5-3-4-6-9(8)10(13-11)14-12/h3-6H,7,12H2,1-2H3,(H,13,14) |

Clave InChI |

RDJXEXRWYBHWRE-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC2=CC=CC=C2C(=N1)NN)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.